3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-methyl-2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-11-18(22-13-21-14)27-12-15-7-9-25(10-8-15)20-23-17-6-4-3-5-16(17)19(26)24(20)2/h3-6,11,13,15H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVJGJMLVFWRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperidine and pyrimidine groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazoline compounds.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development. Notably, derivatives of quinazolin-4(3H)-one have been studied for their inhibitory effects on phosphoinositide 3-kinases (PI3Ks), which are crucial in regulating cell growth and proliferation. Compounds similar to this one have shown selectivity towards PI3Kα, indicating that modifications to the quinazolin structure can enhance pharmacological properties .
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting pathways involved in tumorigenesis. The unique combination of the piperidine and pyrimidine rings may contribute to enhanced binding affinity to cancer-related targets . For example, studies have demonstrated that certain quinazolin derivatives can lead to significant reductions in cancer cell viability through selective inhibition of PI3Kα .
Biological Research
Biochemical Mechanisms
The compound's biological activity is attributed to its ability to interact with various receptors and enzymes. Indole and quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The specific interactions at the molecular level can lead to alterations in biochemical pathways that are critical for maintaining cellular homeostasis .
Case Studies
- PI3K Inhibition : A study identified a derivative of quinazolin-4(3H)-one with potent inhibitory effects on PI3Kα, showcasing its potential as a targeted cancer therapy. The compound exhibited an IC50 value of 1.8 nM in enzymatic assays and demonstrated favorable pharmacokinetic properties in vivo .
- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial activity against various pathogens, suggesting that modifications to the piperidine or pyrimidine moieties could enhance efficacy against resistant strains.
Industrial Applications
Synthesis and Catalysis
In synthetic chemistry, 3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to act as a ligand in coordination chemistry and facilitate various chemical reactions such as oxidation and substitution reactions .
Material Science
The compound's structural characteristics may also lend themselves to applications in developing new materials or catalysts for chemical reactions. The incorporation of such compounds into polymer matrices or as part of catalytic systems could lead to innovations in material properties or reaction efficiencies.
Summary
The compound this compound holds promise across multiple scientific domains due to its unique molecular structure and potential biological activities. Ongoing research continues to explore its applications in medicinal chemistry, particularly as a therapeutic agent against cancer and other diseases, while also investigating its utility in synthetic and industrial chemistry.
Mechanism of Action
The mechanism of action of 3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Quinazolin-4(3H)-one vs. Pyrido[3,4-d]pyrimidin-4(3H)-one
- Target Compound : Features a quinazolin-4(3H)-one core, which is a fused bicyclic system with nitrogen atoms at positions 1, 3, and 3.
- Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (): Replace the benzene ring of quinazoline with a pyridine ring, altering electronic properties and binding affinity. For example, compound 53g () includes a pyrido[3,4-d]pyrimidin-4(3H)-one core with a piperidine-linked benzodioxole substituent .
Substituent Analysis
- Piperidine/Piperazine Modifications: The target compound’s piperidine substituent includes a 6-methylpyrimidin-4-yloxy group, which contrasts with the benzodioxole group in 53g () or the pyridin-2-ylpiperazine in 44g (). These variations likely influence solubility, bioavailability, and target selectivity . highlights that substituents like morpholino-oxadiazole (compound 6e) enhance NMDA receptor inhibition, suggesting that the pyrimidine group in the target compound may similarly modulate activity .
Pharmacokinetic and Toxicity Considerations
- Quinazolin-4(3H)-ones : reports oral administration of derivatives at 30 mg/kg in rats, with compounds 6e and 6f showing efficacy . The target compound’s methyl and pyrimidine groups may improve metabolic stability compared to halogenated analogs (e.g., z11 in with chlorine substituents) .
- Pyrido[3,4-d]pyrimidin-4(3H)-ones: Limited toxicity data in the evidence, but the presence of bulky substituents (e.g., 50e in with dichlorobenzyl groups) may increase lipophilicity and CNS penetration .
Biological Activity
3-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₂₁N₅O₂
- Molecular Weight : 315.37 g/mol
- CAS Number : 2320222-10-2
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases, particularly phosphoinositide 3-kinase (PI3K). The PI3K pathway is crucial for various cellular processes, including growth, proliferation, and survival. Dysregulation of this pathway is implicated in cancer and other diseases.
Biological Activities
-
Anticancer Activity
- In studies involving PI3Kα-selective inhibitors, derivatives similar to this compound demonstrated significant inhibitory effects on cancer cell lines. For instance, a related quinazolinone derivative showed an IC₅₀ of 1.8 nM against PI3Kα in enzymatic assays and 12.1 nM in cellular assays, indicating potent anticancer potential .
- Enzyme Inhibition
- Pharmacokinetics
Case Studies
Several studies have explored the biological activity of quinazolinone derivatives:
- A study evaluated a series of quinazolinones for their ability to inhibit PI3Kα and found that structural modifications significantly influenced their biological activity and selectivity .
| Compound | IC₅₀ (nM) | Selectivity (PI3Kα vs others) | Oral Bioavailability (%) |
|---|---|---|---|
| Compound A | 1.8 | 150-fold over PI3Kβ/δ/γ | 59% |
| Compound B | 12.1 | 115-fold over PI3Kβ/δ/γ | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
